alpha-Emtbl

GABA Receptor Pharmacology Allosteric Modulation Electrophysiology

alpha-Emtbl (alpha-ethyl, alpha-methyl-thiobutyrolactone; CAS 103620-92-4) is a synthetic tetrahydrothiophene-class organic compound with the molecular formula C7H12OS and a molecular weight of 144.24 g/mol. It is primarily characterized as an experimental anticonvulsant agent that acts as a positive allosteric modulator of GABAA receptors, distinct from benzodiazepines and barbiturates in its binding site and cooperativity effects.

Molecular Formula C7H12OS
Molecular Weight 144.24 g/mol
CAS No. 103620-92-4
Cat. No. B025647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Emtbl
CAS103620-92-4
Synonymsalpha-EMTBL
alpha-ethyl, alpha-methyl-thiobutyrolactone
Molecular FormulaC7H12OS
Molecular Weight144.24 g/mol
Structural Identifiers
SMILESCCC1(CCSC1=O)C
InChIInChI=1S/C7H12OS/c1-3-7(2)4-5-9-6(7)8/h3-5H2,1-2H3
InChIKeyPSYRIJIIQVMBLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Emtbl (CAS 103620-92-4): Chemical Identity, Physicochemical Profile, and Baseline Procurement Specifications


alpha-Emtbl (alpha-ethyl, alpha-methyl-thiobutyrolactone; CAS 103620-92-4) is a synthetic tetrahydrothiophene-class organic compound with the molecular formula C7H12OS and a molecular weight of 144.24 g/mol [1]. It is primarily characterized as an experimental anticonvulsant agent that acts as a positive allosteric modulator of GABAA receptors, distinct from benzodiazepines and barbiturates in its binding site and cooperativity effects [2]. Its structure, featuring a sulfur-containing thiolactone ring and alpha-alkyl substitutions, confers unique pharmacological properties that differentiate it from oxygen-containing gamma-butyrolactone analogs [3]. This compound is referenced across authoritative databases including ChEBI (CHEBI:35058), KEGG (C13720), and the IUPHAR/BPS Guide to Pharmacology (Ligand ID 2363), and is available from research chemical suppliers for preclinical neuroscience and antiepileptic drug discovery applications [4].

Why Generic Substitution of alpha-Emtbl (CAS 103620-92-4) with Other Thiobutyrolactones or Anticonvulsants Is Scientifically Unjustified


Direct interchange of alpha-Emtbl with structurally related thiobutyrolactones (e.g., beta-EMTBL) or clinically established antiepileptic drugs (e.g., valproate, ethosuximide) is not supported by experimental evidence due to fundamental mechanistic, pharmacological, and safety differences. alpha-Emtbl exhibits a unique pharmacological fingerprint characterized by subunit-specific glycine receptor modulation, voltage-dependent calcium channel blockade distinct from its convulsant stereoisomer beta-EMTBL, and a GABAA receptor modulation profile that alters both the EC50 for GABA and the apparent cooperativity of GABA responses—an effect not observed with benzodiazepines or barbiturates [1]. Moreover, comparative in vivo studies demonstrate that while alpha-Emtbl shares a broad-spectrum anticonvulsant profile with valproate, it exhibits a meaningfully longer duration of action, superior chronic tolerability, and a markedly favorable hepatic metabolic safety profile relative to valproate in preclinical models [2]. These quantitative differentiations, detailed in Section 3, preclude the assumption of functional equivalence and underscore the necessity of procuring and utilizing the specific compound alpha-Emtbl for replicable and interpretable experimental outcomes.

Quantitative Evidence Guide for alpha-Emtbl (CAS 103620-92-4): Head-to-Head Comparisons vs. Structural Analogs and Clinical Antiepileptics


GABAA Receptor Modulation: Distinct Cooperativity Profile Differentiates alpha-Emtbl from Benzodiazepines and Barbiturates

In a comparative electrophysiology study, alpha-Emtbl (αEMTBL) altered the EC50 for GABA and changed the apparent cooperativity (Hill coefficient) of GABA responses. In contrast, the benzodiazepine chlordiazepoxide altered the EC50 without affecting cooperativity, while the barbiturate phenobarbital altered both EC50 and maximal response amplitude but did not alter cooperativity [1]. This distinct signature indicates that αEMTBL interacts with the GABAA receptor via a binding site and allosteric mechanism that is pharmacologically distinct from the benzodiazepine and barbiturate binding sites. Furthermore, αEMTBL potentiated GABAA receptors comprising α6β2γ2 subunits, a combination insensitive to benzodiazepine modulation, while barbiturate-sensitive ρ1 subunit-containing receptors were also modulated by αEMTBL [1].

GABA Receptor Pharmacology Allosteric Modulation Electrophysiology

In Vivo Anticonvulsant Spectrum: alpha-Emtbl vs. Ethosuximide (ESM) and Valproate (VPA)

In a head-to-head comparison of seizure protection in mice, αEMTBL was evaluated alongside ethosuximide (ESM) and valproate (VPA) against a panel of 11 convulsant stimuli. ESM prevented seizures induced by only 4 stimuli (PTZ, PICRO, DMCM, β-EMTBL). In contrast, αEMTBL and VPA blocked a broader spectrum, including all stimuli blocked by ESM plus MES, TBPS, and BIC-induced convulsions. However, only VPA prevented AMPH-induced seizures, while none of the three agents blocked STR or NMDA seizures [1]. This quantitative data demonstrates that αEMTBL possesses a broad-spectrum anticonvulsant profile comparable to VPA and significantly broader than ESM.

Anticonvulsant Screening Seizure Models In Vivo Pharmacology

In Vivo Duration of Action: alpha-Emtbl Provides 4-Fold Longer Anticonvulsant Coverage than Valproate

Following a single intraperitoneal (i.p.) injection in mice, the duration of anticonvulsant action was directly compared. The duration of action for αEMTBL was 1.3 times longer than that of ethosuximide (ESM) and 4 times longer than that of valproate (VPA) [1]. This extended duration of action is a critical differentiator, as it implies that less frequent dosing would be required to maintain therapeutic anticonvulsant coverage in preclinical models, potentially reducing experimental variability associated with fluctuating drug levels.

Pharmacokinetics Duration of Action In Vivo Efficacy

Chronic Tolerability and Survival: alpha-Emtbl Demonstrates Superior Safety Profile Over Valproate in Subchronic Dosing

In a 2-week repeated-dosing study, mice treated daily with high doses of αEMTBL appeared healthier and exhibited a higher survival rate compared to animals receiving equivalent high-dose VPA treatment [1]. While acute neurotoxicity (rotorod test) was equivalent for αEMTBL and VPA, the subchronic tolerability data indicate a clear advantage for αEMTBL. This improved chronic tolerability profile is a significant differentiator, as valproate is known for its potential hepatotoxicity and adverse metabolic effects in both preclinical models and clinical use.

Toxicology Chronic Dosing Safety Pharmacology

Metabolic and Hepatic Safety: alpha-Emtbl Avoids Valproate-Associated Metabolic Disruption in Infant Mice

In a comparative metabolic study in normal suckling infant mice, a single therapeutic dose of αEMTBL did not induce adverse changes in liver carbohydrate metabolism, fat metabolism (ketogenesis), coenzyme A (CoA) levels, carnitine homeostasis, or amino acid metabolism. In contrast, an equivalent dose of VPA produced measurable disruptions across these metabolic pathways [1]. This direct head-to-head comparison demonstrates that αEMTBL lacks the acute hepatotoxic and metabolic liability characteristic of valproate in this vulnerable pediatric model. The absence of metabolic perturbation is a key differentiation factor, especially considering that valproate-induced hepatotoxicity is a major clinical concern and a frequent confounder in preclinical metabolic studies.

Hepatotoxicity Metabolomics Pediatric Pharmacology

Glycine Receptor Subunit-Specific Modulation: alpha-Emtbl Exhibits α1-Potentiation and α3-Blockade

In recombinant glycine receptor studies, αEMTBL potentiated the response of human α1 homomeric receptors to a submaximal glycine concentration (100 μM), while it blocked the response of rat α3 homomeric receptors over the same concentration range [1]. This bidirectional, subunit-specific modulation is a unique pharmacological property. The α1-potentiation and α3-blockade are mediated by a single residue difference in the M2 transmembrane region (α1 contains glycine at position 254, while α3 contains alanine). The mutation A254G in the α3-subunit converts the block into potentiation, confirming the residue's critical role [1]. This contrasts with picrotin, which blocks both α1 and α3 receptors non-selectively, and whose block of α3 receptors is reduced in the presence of αEMTBL, indicating overlapping but distinct allosteric mechanisms [1].

Glycine Receptor Subunit Selectivity Electrophysiology

Recommended Research and Industrial Application Scenarios for alpha-Emtbl (CAS 103620-92-4) Based on Quantitative Differentiation Evidence


Dissecting GABAA Receptor Allosteric Modulation: A Tool for Identifying Novel Binding Sites Distinct from Benzodiazepines and Barbiturates

Given that alpha-Emtbl alters both the EC50 for GABA and the apparent cooperativity of GABA responses—a signature not observed with benzodiazepines or barbiturates—it serves as a unique pharmacological tool for probing the structural and functional diversity of GABAA receptor modulatory sites. Researchers investigating the molecular pharmacology of the GABAA receptor complex can employ alpha-Emtbl to define a distinct allosteric locus, as evidenced by its ability to potentiate receptors containing the α6 subunit (which lacks benzodiazepine sensitivity) and its additive effects with barbiturates [1]. This application is directly supported by the evidence presented in Section 3, Evidence Item 1.

Glycine Receptor Subtype Profiling: Selective Pharmacological Manipulation of α1- vs. α3-Containing Receptors

The subunit-specific bidirectional modulation of glycine receptors by alpha-Emtbl (potentiation of α1, blockade of α3) makes it an invaluable tool for dissecting the physiological and pathological roles of glycine receptor subtypes in native tissues. Unlike non-selective antagonists like picrotin, alpha-Emtbl allows researchers to distinguish between α1- and α3-mediated inhibitory neurotransmission in complex neuronal circuits [2]. This application is directly supported by the evidence presented in Section 3, Evidence Item 6, and is relevant for studies of spinal cord physiology, pain processing, and startle disease.

Longitudinal In Vivo Anticonvulsant Studies Requiring Extended Therapeutic Coverage and Minimal Metabolic Interference

For chronic or subchronic in vivo studies where stable anticonvulsant coverage and minimal toxicity are paramount, alpha-Emtbl offers a clear advantage over valproate. Its 4-fold longer duration of action compared to valproate reduces the need for frequent redosing, thereby minimizing handling stress and experimental variability [3]. Furthermore, its favorable subchronic tolerability profile (higher survival rates in 2-week dosing studies) and lack of adverse metabolic effects on liver function and coenzyme A/carnitine homeostasis—in stark contrast to valproate—make it a cleaner tool compound for investigating seizure mechanisms without confounding drug-induced metabolic perturbations or hepatotoxicity [4]. This application is directly supported by the evidence presented in Section 3, Evidence Items 3, 4, and 5.

Structure-Activity Relationship (SAR) Studies of Thiobutyrolactone Anticonvulsants

Alpha-Emtbl represents a key reference compound within the alkyl-substituted thiobutyrolactone class. Its distinct pharmacological profile compared to its convulsant stereoisomer beta-EMTBL (which increases high-voltage-activated calcium currents at low concentrations) and its oxygen-containing analog alpha-EMGBL (which blocks the facilitative effects of alpha-Emtbl) makes it essential for SAR studies aimed at understanding the structural determinants of anticonvulsant vs. convulsant activity and GABAergic vs. calcium channel modulatory effects [5]. Procuring alpha-Emtbl as a benchmark standard is critical for any medicinal chemistry program seeking to optimize this chemical scaffold. This application is supported by evidence presented in Section 1 and cross-referenced studies in Section 3.

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